molecular formula C24H23F2N3OS B11506287 1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline

1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No.: B11506287
M. Wt: 439.5 g/mol
InChI Key: PLSNEDPJEVLOAI-UHFFFAOYSA-N
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Description

1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the difluoromethyl group, and subsequent coupling with the isoquinoline moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated compound .

Scientific Research Applications

1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(4-methylphenyl)-1H,5H,6H,7H-pyrrolo[1,2-a]imidazol-4-ium bromide
  • Difluoromethyl 4-[7-(4-fluorophenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl ether

Uniqueness

Compared to similar compounds, 1-({[4-(Difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C24H23F2N3OS

Molecular Weight

439.5 g/mol

IUPAC Name

1-[[4-(difluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C24H23F2N3OS/c1-24(2)13-16-6-4-5-7-18(16)21(29-24)14-31-23-27-19(12-20(28-23)22(25)26)15-8-10-17(30-3)11-9-15/h4-12,22H,13-14H2,1-3H3

InChI Key

PLSNEDPJEVLOAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CSC3=NC(=CC(=N3)C(F)F)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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